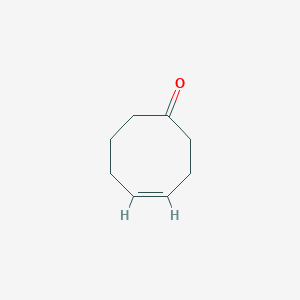
4-Cycloocten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cycloocten-1-one is an organic compound with the molecular formula C8H12O. It is characterized by an eight-membered ring containing a ketone functional group and a double bond. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Cycloocten-1-one can be synthesized through various methods. One common approach involves the cyclization of 1,5-hexadiene using a transition metal catalyst. This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst like palladium or nickel .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cycloocten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-cyclooctene-1,2-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-cyclooctanol when treated with reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-cyclooctene-1,2-dione.
Reduction: 4-cyclooctanol.
Substitution: Depending on the nucleophile, various substituted cyclooctenones.
Aplicaciones Científicas De Investigación
4-Cycloocten-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cycloocten-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the double bond in the ring structure allows for reactions such as cycloaddition, which can modify the compound’s biological effects .
Comparación Con Compuestos Similares
Cyclooctanone: Lacks the double bond present in 4-Cycloocten-1-one.
Cyclooctene: Contains a double bond but lacks the ketone functional group.
Cyclooctadiene: Contains two double bonds but lacks the ketone functional group.
Uniqueness: this compound is unique due to its combination of a ketone functional group and a double bond within an eight-membered ring. This structure imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications .
Propiedades
Número CAS |
31598-70-6 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
(4Z)-cyclooct-4-en-1-one |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-2H,3-7H2/b2-1- |
Clave InChI |
QCMJRQVMECBHEA-UPHRSURJSA-N |
SMILES isomérico |
C1C/C=C\CCC(=O)C1 |
SMILES canónico |
C1CC=CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


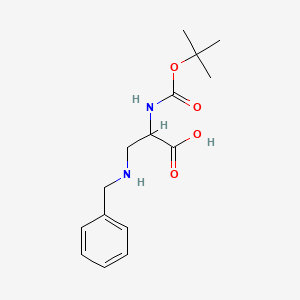
![[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)
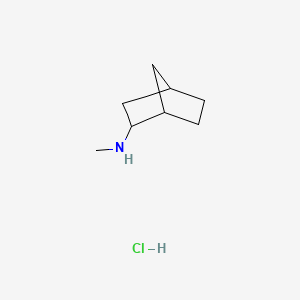
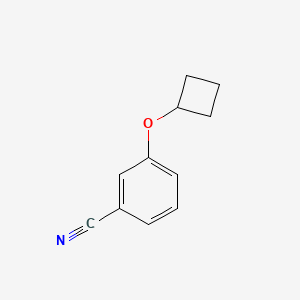
![7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12094568.png)
![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)
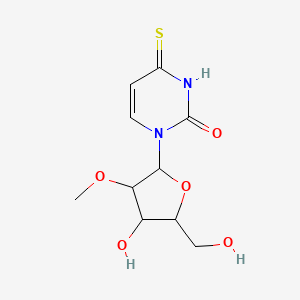
![7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12094581.png)


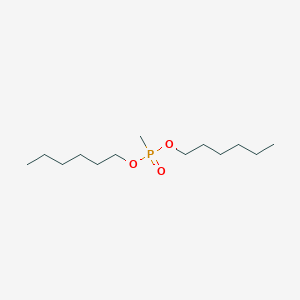
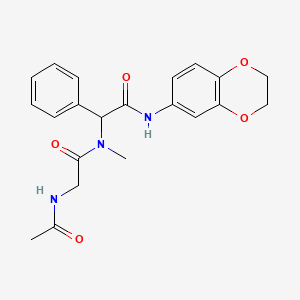
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)

